L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences.
Scientific Research Applications
L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug development and as a biomarker.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-phenylalanine: A simpler dipeptide with similar amino acid components.
L-Leucyl-L-leucine: Another peptide with multiple leucine residues.
Cyclolinopeptide A: A cyclic peptide with structural similarities.
Uniqueness
L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which may confer distinct structural and functional properties compared to other peptides.
Properties
CAS No. |
918528-10-6 |
---|---|
Molecular Formula |
C45H77N7O8 |
Molecular Weight |
844.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H77N7O8/c1-13-30(12)38(46)44(58)51-35(22-28(8)9)41(55)50-36(24-31-17-15-14-16-18-31)43(57)49-33(20-26(4)5)40(54)47-32(19-25(2)3)39(53)48-34(21-27(6)7)42(56)52-37(45(59)60)23-29(10)11/h14-18,25-30,32-38H,13,19-24,46H2,1-12H3,(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,51,58)(H,52,56)(H,59,60)/t30-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
CSPCZVYVLJCODK-RRFBFTPKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.